molecular formula C21H25NO4S B11830470 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-

3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-

Cat. No.: B11830470
M. Wt: 387.5 g/mol
InChI Key: JGQVACUJEGBIDP-IBGZPJMESA-N
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Description

3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- is a chiral compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidinol moiety and a benzofuranyl group, making it a valuable building block in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol . This process can be further refined through stereoselective esterification using commercial lipases .

Industrial Production Methods

Industrial production of this compound may involve similar microbial or enzymatic processes, scaled up to meet production demands. The use of biotransformation and stereoselective enzymatic esterification ensures high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H25NO4S/c1-16-2-5-20(6-3-16)27(23,24)26-19-9-12-22(15-19)11-8-17-4-7-21-18(14-17)10-13-25-21/h2-7,14,19H,8-13,15H2,1H3/t19-/m0/s1

InChI Key

JGQVACUJEGBIDP-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CCC3=CC4=C(C=C3)OCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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